4-Acetamidobenzoyl chloride
Overview
Description
4-Acetamidobenzoyl chloride is an organic compound with the molecular formula C9H8ClNO2. It is a derivative of benzoyl chloride, where the para position of the benzene ring is substituted with an acetamido group. This compound is primarily used in organic synthesis and serves as an intermediate in the preparation of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Acetamidobenzoyl chloride can be synthesized through the reaction of 4-acetamidobenzoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where thionyl chloride acts as both a chlorinating agent and a dehydrating agent. The reaction can be represented as follows:
C9H9NO3+SOCl2→C9H8ClNO2+SO2+HCl
In this reaction, 4-acetamidobenzoic acid (C9H9NO3) reacts with thionyl chloride (SOCl2) to produce this compound (C9H8ClNO2), sulfur dioxide (SO2), and hydrogen chloride (HCl) .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the molar ratio of reactants to achieve efficient conversion .
Chemical Reactions Analysis
Types of Reactions
4-Acetamidobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: It can be hydrolyzed to form 4-acetamidobenzoic acid.
Condensation Reactions: It can react with amines to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed.
Hydrolysis: This reaction is usually performed in the presence of water or aqueous base, leading to the formation of 4-acetamidobenzoic acid.
Condensation: The reaction with amines is often carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base to facilitate the reaction
Major Products Formed
Nucleophilic Substitution: Produces various substituted benzoyl derivatives.
Hydrolysis: Produces 4-acetamidobenzoic acid.
Condensation: Produces amides, which are useful intermediates in organic synthesis
Scientific Research Applications
4-Acetamidobenzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-acetamidobenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, it can modify proteins by acylating amino groups, thereby altering their function .
Comparison with Similar Compounds
Similar Compounds
Benzoyl chloride: Similar structure but lacks the acetamido group.
4-Acetamidobenzoic acid: Similar structure but contains a carboxylic acid group instead of a chloride.
4-Aminobenzoyl chloride: Similar structure but contains an amino group instead of an acetamido group.
Uniqueness
4-Acetamidobenzoyl chloride is unique due to the presence of both an acetamido group and a benzoyl chloride moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-acetamidobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-6(12)11-8-4-2-7(3-5-8)9(10)13/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKXGCJUNKZXOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426632 | |
Record name | 4-ACETAMIDOBENZOYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16331-48-9 | |
Record name | 4-ACETAMIDOBENZOYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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